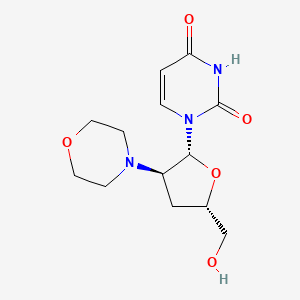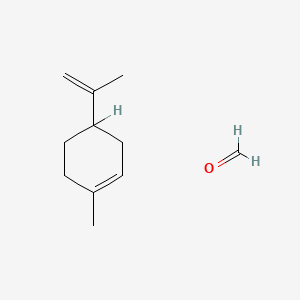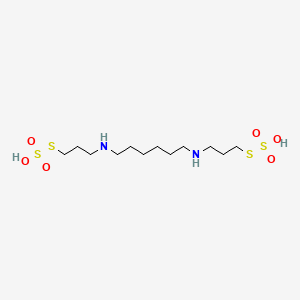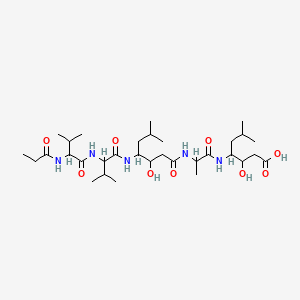
2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane is an organic compound with the molecular formula C13H16O3 It is a member of the oxirane family, which are three-membered cyclic ethers known for their high reactivity due to ring strain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane typically involves the reaction of 2-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then further reacted to form the final oxirane compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and pressures to accelerate the reaction rate and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of substituted ethers .
Scientific Research Applications
2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane involves its high reactivity due to the strained oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring opening and subsequent reactions. The compound can interact with various molecular targets, including nucleophiles such as amines and thiols, through covalent bonding .
Comparison with Similar Compounds
Similar Compounds
2-((2-Methoxyphenoxy)methyl)oxirane: Similar in structure but with a methoxy group instead of a methyl group.
Glycidyl ethers: A broad class of compounds with similar reactivity due to the presence of the oxirane ring.
Uniqueness
2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high reactivity and ability to form strong bonds make it valuable in various applications, particularly in the synthesis of advanced materials and pharmaceuticals .
Properties
CAS No. |
64777-20-4 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-methyl-2-[[2-[(2-methyloxiran-2-yl)methoxy]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C14H18O4/c1-13(9-17-13)7-15-11-5-3-4-6-12(11)16-8-14(2)10-18-14/h3-6H,7-10H2,1-2H3 |
InChI Key |
MRLXKWKTAIIUDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)COC2=CC=CC=C2OCC3(CO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


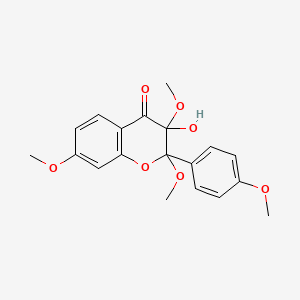

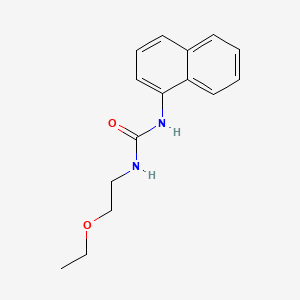
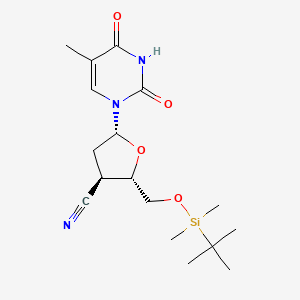
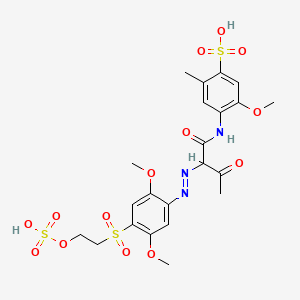
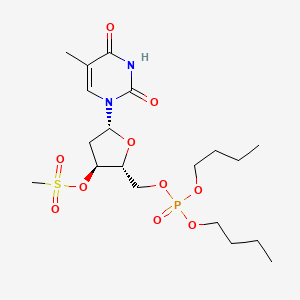
![5-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B12790966.png)
